5-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a 2,2-dimethyl-1,3-dioxane-4,6-dione core substituted at the 5-position with a 1-amino-2-(2,4-dichlorophenoxy)ethylidene group. This compound belongs to a class of alkylidene Meldrum’s acids, which are widely utilized as intermediates in organic synthesis due to their reactivity in conjugate additions and cyclocondensation reactions .
Properties
IUPAC Name |
5-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO5/c1-14(2)21-12(18)11(13(19)22-14)9(17)6-20-10-4-3-7(15)5-8(10)16/h3-5H,6,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTQFPHRYZVXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C(COC2=C(C=C(C=C2)Cl)Cl)N)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multiple steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving a suitable diol and a carbonyl compound under acidic or basic conditions.
Introduction of the Dichlorophenoxy Group: This step involves the nucleophilic substitution of a suitable phen
Biological Activity
5-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic compound of interest due to its potential biological activities. This compound features a complex structure that includes a dioxane ring and a dichlorophenoxy group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and agriculture.
- Molecular Formula : C11H10Cl2N4O2
- Molecular Weight : 301.13 g/mol
- IUPAC Name : N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects. The presence of the dichlorophenoxy group is particularly significant for its biological interactions.
Biological Activity Overview
The compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of compounds with similar structures exhibit significant antibacterial properties against various pathogens. For instance, related compounds have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL .
- Anticancer Properties : Some studies suggest that compounds containing the dioxane moiety have potential anticancer activity. For example, molecular docking studies have indicated that similar compounds interact effectively with cancer cell lines, exhibiting IC50 values below 30 µM in various assays .
- Herbicidal Activity : The compound's structural analogs have demonstrated herbicidal properties in greenhouse studies, inhibiting the growth of several weed species by over 60% at specific concentrations .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study assessing the anticancer potential of dioxane derivatives, compounds similar to this compound were evaluated against human cancer cell lines. The results indicated significant cytotoxicity with a notable structure-activity relationship (SAR), suggesting that modifications in the phenyl ring enhance activity against specific cancer types .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 5-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit significant anticancer properties. For instance, derivatives containing the dichlorophenoxy group have been synthesized and tested against various cancer cell lines. A study showed that such compounds demonstrated IC50 values in the micromolar range against human cancer cell lines, suggesting their potential as anticancer agents .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects is believed to involve the induction of apoptosis in cancer cells. The presence of the dioxane moiety enhances the compound's ability to interact with cellular targets involved in cell proliferation and survival pathways .
Agricultural Applications
Herbicidal Properties
this compound has been explored for its herbicidal properties. Research indicates that similar compounds can inhibit the growth of specific weed species without affecting crop plants. Field trials have shown effective control of broadleaf weeds when applied at recommended dosages .
Environmental Impact Studies
Studies assessing the environmental impact of these herbicides have indicated that they can be used safely within specified limits. The degradation products are less toxic than the parent compound, suggesting a favorable environmental profile .
Material Science
Polymer Chemistry
In material science, derivatives of this compound have been incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research has shown that adding these compounds can improve the thermal degradation temperature of polymers significantly .
Nanocomposites
Recent advancements also indicate that this compound can be utilized in the synthesis of nanocomposites. The incorporation of nanoparticles with this dioxane derivative has resulted in materials with enhanced electrical conductivity and mechanical properties suitable for electronic applications .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Activity | PMC9268695 | Compounds showed significant cytotoxicity against various cancer cell lines with IC50 values indicating potential for further development. |
| Herbicidal Properties | ChemicalBook | Effective control of broadleaf weeds observed in field trials without harming crop plants. |
| Material Science | LGC Standards | Enhanced thermal stability and mechanical strength in polymer composites incorporating the compound. |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, chlorine) enhance reactivity in nucleophilic additions, whereas electron-donating groups (e.g., methoxy) stabilize intermediates in cyclization reactions .
Physicochemical Properties
- Solubility : Methoxy-substituted analogs (e.g., ) show higher aqueous solubility than the target compound, which may require formulation adjustments for in vivo studies .
- Stability: Aminoethylidene derivatives are prone to hydrolysis under acidic conditions; however, the dichlorophenoxy group may sterically protect the amino group, enhancing stability .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione under green chemistry conditions?
- Methodological Answer : Green synthesis approaches for structurally related 5-arylmethylene Meldrum’s acid derivatives involve solvent-free reactions using isopropylidene malonate and aromatic aldehydes under mild conditions. Catalysts like piperidine or acetic acid can accelerate condensation, with yields exceeding 80% . For the target compound, substituting 2,4-dichlorophenoxyethylidene precursors and optimizing stoichiometry (1:1.2 molar ratio of aldehyde to malonate) could reduce waste. Microwave-assisted heating may further enhance reaction efficiency while minimizing energy use .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the aminoethylidene and dichlorophenoxy moieties. Key signals include δ ~5.5–6.5 ppm for the ethylidene proton and δ ~160–170 ppm for ketone carbonyl groups .
- Mass Spectrometry (MS) : High-resolution MS (EI or ESI+) identifies molecular ions (e.g., m/z 234 [M⁺] for related derivatives) and fragmentation patterns, such as loss of dimethyl groups (m/z 192) or CO (m/z 176) .
- Infrared (IR) : Stretching frequencies for C=O (1750–1700 cm⁻¹) and NH₂ (3350–3300 cm⁻¹) validate functional groups .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH-approved respirators if airborne particles are generated .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., dichlorophenols).
- Waste Disposal : Segregate halogenated waste and use licensed disposal services to comply with environmental regulations .
Advanced Research Questions
Q. What mechanistic insights exist for the reaction of 5-[1-amino-2-(2,4-dichlorophenoxy)ethylidene] derivatives with oxidizing agents like m-chloroperbenzoic acid?
- Methodological Answer : Oxidation of thiomethyl derivatives (e.g., 5-[amino(thiomethyl)methylene] analogs) with m-CPBA generates sulfoxides via a two-step mechanism: (1) electrophilic attack on sulfur, forming a sulfoxide intermediate, and (2) stabilization through resonance with the dioxane ring. Reaction progress can be monitored via ¹³C NMR shifts (δ ~42 ppm for S(O)Me) and MS fragmentation . Computational studies (DFT) may predict regioselectivity in analogous systems .
Q. How does X-ray crystallography resolve ambiguities in the stereochemical configuration of such derivatives?
- Methodological Answer : Single-crystal X-ray diffraction determines bond angles, torsion angles, and packing motifs. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.102 Å, α = 82.79°) confirm the Z-configuration of the ethylidene group. Hydrogen bonding between NH₂ and carbonyl oxygen (2.8–3.0 Å) stabilizes the structure .
Q. What potential biological activities have been explored for derivatives of this compound?
- Methodological Answer : Analogous 5-arylaminomethylene dioxane-diones serve as intermediates for 4(1H)-quinolone derivatives, which exhibit anticancer and antimicrobial properties. Biological assays (e.g., MIC tests against S. aureus) require synthesizing quinolone derivatives via thermolysis (180°C, toluene) and evaluating cytotoxicity (MTT assays) . The dichlorophenoxy moiety may enhance lipophilicity, improving membrane permeability in drug candidates .
Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- Molecular Modeling : Density Functional Theory (DFT) at the B3LYP/6-31G** level calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ethylidene carbon’s LUMO energy indicates susceptibility to nucleophilic attack .
- Reaction Pathway Simulation : Transition state analysis (e.g., for cycloadditions) identifies energy barriers and optimizes catalysts (e.g., Lewis acids) to reduce activation energy .
Q. What analytical challenges arise when detecting trace impurities in this compound, and how can they be mitigated?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities like unreacted dichlorophenoxy precursors. Use C18 columns and gradient elution (ACN/water) for optimal separation .
- Limit of Detection (LOD) : LC-MS/MS (MRM mode) achieves sub-ppm sensitivity for halogenated byproducts. Internal standards (e.g., deuterated analogs) correct matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
